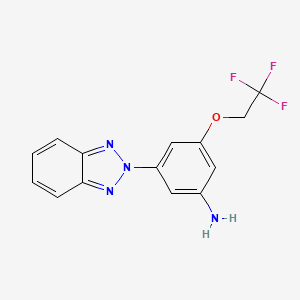

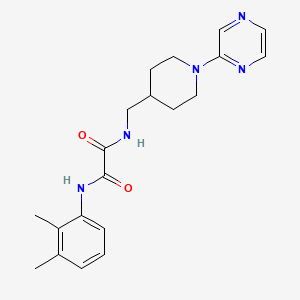

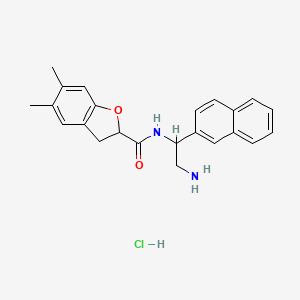

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-EG4 and is a derivative of benzotriazole. In

科学的研究の応用

Kinetics and Catalysis

Research by Katritzky et al. (1995) on the isomerization of N-[(benzotriazol-1-yl)methyl]anilines into benzotriazol-2-yl derivatives demonstrates the reactivity and potential catalytic applications of benzotriazole derivatives. Their study highlights how environmental factors such as solvents and additives can significantly influence reaction rates and outcomes, which could be relevant for developing new catalytic processes or optimizing existing ones (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995).

UV Light Stabilization in Polymers

Kuila et al. (1999) synthesized a novel UV-light stabilizer capable of copolymerizing with engineering plastic monomers, demonstrating the utility of benzotriazole derivatives in enhancing material properties against UV degradation. This stabilizer, showing improved solubility and potential for creating more durable materials, underscores the importance of such compounds in material science and engineering (Kuila, Kvakovszky, Murphy, Vicari, Rood, Fritch, FritchJohn, Wellinghoff, & Timmons, 1999).

Chemical Synthesis and Derivatization

Wu et al. (2021) demonstrated the application of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes. This work illustrates the compound's versatility in facilitating direct functionalization of aromatic compounds, leading to a diverse synthesis of quinazoline and fused isoindolinone scaffolds, which are crucial for pharmaceutical and material sciences (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).

Novel Synthetic Methodologies

Katritzky et al. (1996) explored benzotriazole methodology for the synthesis of julolidines, providing insights into novel synthetic routes and the reactivity of benzotriazole derivatives. This research contributes to the development of new synthetic strategies in organic chemistry, highlighting the compound's role in enabling the synthesis of complex organic structures (Katritzky, Rachwal, Rachwał, & Abboud, 1996).

Electrophilic Nucleosides

Bae and Lakshman (2007) presented a class of O6-(benzotriazol-1-yl)inosine derivatives, showcasing the electrophilic properties and reactivity of benzotriazole derivatives toward nucleophiles. Their work underpins the potential of these compounds in nucleoside chemistry, which is vital for developing therapeutic agents and understanding biological mechanisms (Bae & Lakshman, 2007).

特性

IUPAC Name |

3-(benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O/c15-14(16,17)8-22-11-6-9(18)5-10(7-11)21-19-12-3-1-2-4-13(12)20-21/h1-7H,8,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEHQTWXDRFHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2758132.png)

![6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine](/img/structure/B2758134.png)

![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)